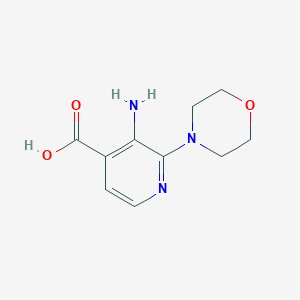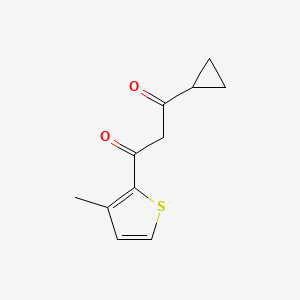
N-Cbz-N5-Boc-L-ornithine DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-N5-Boc-L-ornithine DCHA, also known as (S)-2-((Benzyloxy)carbonylamino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of L-ornithine. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N5-Boc-L-ornithine DCHA typically involves the protection of the amino groups of L-ornithine. The process begins with the protection of the α-amino group using the Cbz group, followed by the protection of the δ-amino group with the Boc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cbz-N5-Boc-L-ornithine DCHA undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Hydrogenation: Reduction of the Cbz group to yield the free amine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Major Products Formed
Deprotected Ornithine: Free L-ornithine after removal of protective groups.
Peptide Derivatives: Various peptides formed through coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
N-Cbz-N5-Boc-L-ornithine DCHA is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of complex peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and inhibitors.
Biological Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Wirkmechanismus
The mechanism of action of N-Cbz-N5-Boc-L-ornithine DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide. The compound does not have a direct biological target but facilitates the synthesis of biologically active peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cbz-L-ornithine: Similar in structure but lacks the Boc protective group.
N-Boc-L-ornithine: Similar in structure but lacks the Cbz protective group.
N-Cbz-N5-Boc-L-lysine: Another protected amino acid with similar protective groups but different side chain.
Uniqueness
N-Cbz-N5-Boc-L-ornithine DCHA is unique due to the presence of both Cbz and Boc protective groups, making it highly versatile in peptide synthesis. The dual protection allows for selective deprotection and sequential reactions, which is advantageous in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C30H49N3O6 |
|---|---|
Molekulargewicht |
547.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2 |
InChI-Schlüssel |
DZDMNVANCXRHHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)
![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)






![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)



![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)
